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Compound of Interest

Compound Name: Levocetirizine Dihydrochloride

Cat. No.: B1675097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Levocetirizine dihydrochloride, the R-enantiomer of cetirizine, is a potent and selective

second-generation histamine H1 receptor antagonist. Its efficacy and favorable safety profile

are intrinsically linked to its physicochemical properties. This technical guide provides a

comprehensive overview of the core physicochemical characteristics of levocetirizine
dihydrochloride, including its chemical structure, solubility, melting point, pKa, and

polymorphic forms. Detailed experimental protocols for the determination of these properties

are provided, and key molecular interactions and experimental workflows are visualized to

facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Identification
Levocetirizine is the levorotatory R-enantiomer of cetirrizine. Its systematic name is 2-(2-{4-

[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid, dihydrochloride salt. The

presence of a chiral center at the carbon atom bonded to the chlorophenyl and phenyl groups

is a key structural feature.
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Identifier Value

Chemical Formula C₂₁H₂₅ClN₂O₃·2HCl

Molecular Weight 461.81 g/mol [1]

CAS Number 130018-87-0[2]

Appearance White to off-white crystalline powder[3]

Solubility
Levocetirizine dihydrochloride is classified as a highly soluble drug.[4] Its solubility is pH-

dependent, a critical factor influencing its dissolution and absorption in the gastrointestinal

tract.

Solvent Solubility Reference

Water Freely soluble [4]

Methanol Soluble [2]

Ethanol Soluble [2]

Acetone Insoluble [2]

Methylene Chloride Insoluble [2]

pH-Dependent Solubility Profile

pH
Average Solubility (mg/mL)
at 37 °C

Reference

1.2 (0.1N HCl) 967.9 ± 0.36 [5]

4.5 (acetate buffer) 830.8 ± 0.34 [5]

6.8 (phosphate buffer) 726.2 ± 0.25 [5]
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Experimental Protocol: pH-Dependent Solubility
Determination[5]
A detailed experimental protocol for determining the pH-dependent solubility of levocetirizine
dihydrochloride is outlined below.
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Workflow for pH-Dependent Solubility Determination
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Experiment

Analysis
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Weigh excess
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Analyze concentration by a
validated analytical method (e.g., HPLC)
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Workflow for pH-Dependent Solubility Determination
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Preparation of Buffers: Prepare buffer solutions at pH 1.2 (0.1N HCl), 4.5 (acetate buffer),

and 6.8 (phosphate buffer) according to pharmacopeial standards.

Sample Preparation: Add an excess amount of levocetirizine dihydrochloride to flasks

containing the prepared buffer solutions.

Equilibration: The flasks are then mechanically shaken at 100 rpm for 48 hours in a shaker

bath maintained at 37 ± 0.5 °C to ensure equilibrium is reached.[5]

Sampling and Analysis: After the incubation period, aliquots are withdrawn, filtered to remove

undissolved solids, and the concentration of levocetirizine dihydrochloride in the filtrate is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC).

Melting Point
The melting point of a crystalline solid is a key indicator of its purity.

Property Value Reference

Melting Point 215 - 220 °C [6]

Experimental Protocol: Melting Point Determination by
Capillary Method[2]
The melting point of levocetirizine dihydrochloride can be determined using the capillary

melting point apparatus.
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Workflow for Capillary Melting Point Determination

Sample Preparation

Measurement

Finely powder the
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Place the capillary tube in the
melting point apparatus
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below the expected melting point

Heat slowly (1-2 °C/min)

Observe and record the temperature
range from onset to complete melting
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Workflow for Capillary Melting Point Determination

Sample Preparation: A small quantity of finely powdered levocetirizine dihydrochloride is

packed into a capillary tube, which is sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially

to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C

per minute) near the expected melting point to ensure accuracy.

Observation: The temperature at which the substance begins to melt and the temperature at

which it becomes completely liquid are recorded to define the melting range.

Acid Dissociation Constant (pKa)
The pKa values of a drug substance are crucial for predicting its ionization state at different

physiological pHs, which in turn affects its solubility, absorption, distribution, and receptor

binding. Levocetirizine has three ionizable groups: a carboxylic acid and two nitrogen atoms in

the piperazine ring. While the pKa of levocetirizine is not directly reported in all literature, it is

expected to be very similar to that of its racemate, cetirizine.

Ionizable Group pKa Value (of Cetirizine) Reference

Carboxylic Acid ~2.2

Piperazine Nitrogen ~2.9

Piperazine Nitrogen ~8.0

Experimental Protocol: pKa Determination by
Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of a

substance.
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Workflow for pKa Determination by Potentiometric Titration
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Workflow for pKa Determination by Potentiometric Titration
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Solution Preparation: A solution of levocetirizine dihydrochloride of a known concentration

is prepared in a suitable solvent (e.g., water).

Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium

hydroxide).

pH Measurement: The pH of the solution is measured after each addition of the titrant using

a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa values are determined from the pH at the half-equivalence points, which

correspond to the points of inflection on the titration curve.

Polymorphism
The ability of a solid material to exist in more than one form or crystal structure is known as

polymorphism. Different polymorphic forms can exhibit different physicochemical properties,

including solubility and stability. Levocetirizine dihydrochloride has been reported to exist in

different crystalline forms.

Form I: The crystal structure of levocetirizine dihydrochloride Form I has been determined

using synchrotron X-ray powder diffraction data. It crystallizes in the monoclinic space group

P21/n.[7]

A patent has also described a crystalline form of levocetirizine hydrochloride characterized by

specific peaks in its X-ray powder diffraction (XRPD) pattern.[8]

Experimental Protocol: Characterization of Polymorphic
Forms
X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are key

techniques for identifying and characterizing polymorphs.

X-ray Powder Diffraction (XRPD): The sample is irradiated with X-rays, and the diffraction

pattern, which is unique to a specific crystal structure, is recorded.
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Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the

heat flow to or from the sample is measured relative to a reference. Events such as melting,

crystallization, and solid-solid transitions can be detected. For instance, a DSC thermogram

of a crystalline form of cetirizine dihydrochloride showed endothermic peaks around 195°C

and 215°C.

Mechanism of Action: H1 Receptor Antagonism
Levocetirizine exerts its therapeutic effect through the selective and potent antagonism of the

histamine H1 receptor. Histamine is a key mediator in allergic reactions, and by blocking its

action at the H1 receptor, levocetirizine prevents the downstream signaling that leads to allergic

symptoms.

Mechanism of Action of Levocetirizine Dihydrochloride
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Allergic Response
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Mechanism of Action of Levocetirizine Dihydrochloride

Experimental Protocol: H1 Receptor Binding Assay
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The affinity of levocetirizine for the H1 receptor can be determined through competitive binding

assays.

Membrane Preparation: Membranes from cells expressing the human H1 receptor are

prepared.

Incubation: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g.,

[³H]mepyramine) in the presence of varying concentrations of levocetirizine.

Separation and Counting: The bound and free radioligand are separated by filtration, and the

radioactivity of the bound fraction is measured using liquid scintillation counting.

Data Analysis: The concentration of levocetirizine that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined. The inhibition constant (Ki), which reflects the affinity of

the drug for the receptor, can then be calculated. Competition experiments have shown that

levocetirizine binds with high affinity to human H1 histamine receptors, with a Ki value of

approximately 3 nM.

Conclusion
The physicochemical properties of levocetirizine dihydrochloride are well-characterized and

contribute to its clinical profile as an effective and well-tolerated antihistamine. Its high solubility

ensures good absorption, while its specific binding to the H1 receptor underlies its potent

pharmacological activity. A thorough understanding of these properties, supported by robust

experimental methodologies, is essential for the development of new formulations and for

ensuring the quality and efficacy of levocetirizine dihydrochloride-containing drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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